molecular formula C25H34N4O5S B1205059 Syndyphalin CAS No. 78263-45-3

Syndyphalin

Cat. No.: B1205059
CAS No.: 78263-45-3
M. Wt: 502.6 g/mol
InChI Key: VZHJHDJYSCFOFP-UAQYSYNFSA-N
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Description

Syndyphalin is a synthetic tripeptide with enkephalin-like properties, known for its potent analgesic effects. It was first synthesized by Kiso et al. in 1981, who aimed to create more stable and potent enkephalin analogues . This compound has shown significant activity in both in vitro and in vivo assays, making it a valuable compound in pharmacological research.

Preparation Methods

Syndyphalin can be synthesized through a series of chemical reactions involving the coupling of amino acids. The synthetic route typically involves the following steps:

    Coupling of Tyrosine and D-Methionine: The first step involves the coupling of tyrosine with D-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Oxidation: The methionine residue is then oxidized to form methionine sulfoxide.

    Coupling with Glycine: The oxidized dipeptide is then coupled with glycine to form the tripeptide.

    Methylation: The final step involves the methylation of the phenethylamide group to form this compound.

Chemical Reactions Analysis

Syndyphalin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for coupling, dithiothreitol (DTT) for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions include methionine sulfoxide derivatives and substituted phenethylamide analogues.

Mechanism of Action

Syndyphalin exerts its effects by binding to µ-opioid receptors in the central nervous system. This binding activates the opioid receptors, leading to the inhibition of neurotransmitter release and the modulation of pain pathways. The ability of naloxone to block this compound-stimulated growth hormone secretion suggests that this peptide acts via µ-opiate receptors . The molecular targets involved in this compound’s mechanism of action include the µ-opioid receptors and the associated signaling pathways.

Comparison with Similar Compounds

Syndyphalin is similar to other enkephalin analogues, such as met-enkephalin and leu-enkephalin. this compound is unique in its structure and potency. Unlike met-enkephalin and leu-enkephalin, this compound has a methylated phenethylamide group, which contributes to its increased stability and potency . Other similar compounds include:

This compound’s unique structure and potent analgesic effects make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

78263-45-3

Molecular Formula

C25H34N4O5S

Molecular Weight

502.6 g/mol

IUPAC Name

N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide

InChI

InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3/t21-,23+,35?/m0/s1

InChI Key

VZHJHDJYSCFOFP-UAQYSYNFSA-N

SMILES

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N

Isomeric SMILES

CN(CCC1=CC=CC=C1)[C@H](C(=O)N(C(=O)CCCS(=O)C)C(=O)[C@H](CC2=CC=C(C=C2)O)N)N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N

Synonyms

syndyphalin
syndyphalin-33
Tyr-D-Met(O)-Gly-MPA
Tyr-D-Met(O)-Gly-N-methylphenethylamide

Origin of Product

United States

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